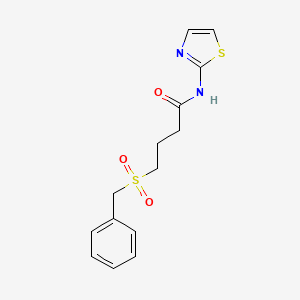

4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide

Description

4-(Benzylsulfonyl)-N-(thiazol-2-yl)butanamide is a sulfonamide-containing heterocyclic compound featuring a benzylsulfonyl group attached to a butanamide backbone, which is further substituted at the thiazole-2-yl position. The benzylsulfonyl moiety may enhance solubility or confer stability compared to simpler sulfonamides, while the thiazole ring likely contributes to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

4-benzylsulfonyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-13(16-14-15-8-9-20-14)7-4-10-21(18,19)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSKXLRFJBIQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide typically involves the reaction of a thiazole derivative with a benzylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a. 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(Thiazol-2-yl)Butanamide (CAS: 756867-67-1)

- Structural Differences : The benzylsulfonyl group in the target compound is replaced with a 1,3-benzothiazol-2-ylsulfanyl group, introducing a thioether linkage and a fused benzothiazole ring.

- Implications: The sulfur atom in the thioether may reduce oxidative stability compared to the sulfonyl group.

b. N-[4-(4-Methoxyphenyl)Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

- Structural Differences : A 4-methoxyphenyl group is attached to the thiazole ring, and the sulfonyl group is absent.

- Biological Activity : This compound exhibits cardioprotective properties , outperforming reference drugs like Levocarnitine in reducing smooth muscle contractility under hypoxia. The methoxy group may enhance electron-donating effects, stabilizing receptor interactions .

Modifications to the Sulfonyl Group

a. 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(Thiazol-2-yl)Butanamide (CAS: 328015-35-6)

- Structural Differences : The benzylsulfonyl group is replaced with a methyl-(4-methylphenyl)sulfonyl group, introducing an N-methyl substitution.

- Implications: The methyl group may sterically hinder interactions with target proteins.

b. N-(4-(2-Pyridyl)Thiazol-2-yl)Benzamides

- Structural Differences : The sulfonylbutanamide chain is replaced with a benzamide group, and a pyridyl substituent is attached to the thiazole.

- Biological Activity: These compounds show micromolar adenosine receptor affinities. Notably, cyclopentanamide analogs retain activity, suggesting flexibility in the amide region for target binding .

Functional Group Replacements

a. N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide

- Structural Differences: The sulfonyl group is replaced with a benzoxazolylamino group.

- Implications : The chlorine atom and benzoxazole ring may enhance halogen bonding or planar stacking with aromatic residues in enzymes like α-glucosidase or PTP1B .

Biological Activity

4-(Benzylsulfonyl)-N-(thiazol-2-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the thiazole ring and subsequent functionalization. The general synthetic route can be outlined as follows:

- Formation of Thiazole : The thiazole moiety is synthesized from appropriate precursors, often involving reactions with sulfur sources and nitrogen-containing compounds.

- Sulfonylation : The benzylsulfonyl group is introduced through a sulfonylation reaction, which may involve the use of sulfonyl chlorides or anhydrides.

- Amidation : The final step involves the formation of the amide bond with butanamide derivatives.

Antimicrobial Properties

Research indicates that compounds containing thiazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole-based compounds demonstrated low minimum inhibitory concentrations (MICs), suggesting strong antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been explored for antifungal activity. The presence of the sulfonamide group enhances the compound's efficacy against fungal pathogens by disrupting their cellular processes .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising results in inhibiting AChE activity, indicating potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with active sites on enzymes such as AChE, leading to inhibition and altered metabolic pathways.

- Membrane Disruption : Antibacterial and antifungal activities may arise from the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

- Receptor Modulation : The thiazole ring may facilitate binding to various receptors, modulating signaling pathways critical for cellular function.

Study 1: Antimicrobial Efficacy

A study investigated a series of thiazole derivatives for their antimicrobial properties, revealing that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. Notably, one derivative showed an MIC as low as 3.9 µg/mL against these strains .

Study 2: Acetylcholinesterase Inhibition

In vitro assays demonstrated that certain thiazole derivatives could inhibit AChE with IC50 values in the low micromolar range. This suggests that modifications to the thiazole structure can significantly enhance inhibitory potency, providing insights into drug design for Alzheimer’s treatment .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial MIC (against S. aureus) | 3.9 µg/mL |

| AChE IC50 | Low micromolar range |

| Mechanism of Action | Enzyme inhibition, membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.